molecular formula C17H26N4O3 B2720995 N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034459-89-5

N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No. B2720995
M. Wt: 334.42
InChI Key: PGJPARWBWTVWTM-UHFFFAOYSA-N
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Description

The compound is a derivative of isoxazole, a heterocyclic compound consisting of an oxygen atom and a nitrogen atom in a five-membered ring . Isoxazole rings are found in some natural products and are part of many pharmaceuticals .


Synthesis Analysis

A similar compound, based on thiourea and urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, was synthesized using a simple and efficient method . The synthesized compounds were characterized by spectral data of IR, 1H, 13C NMR, and mass spectra .


Molecular Structure Analysis

The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra .


Chemical Reactions Analysis

The synthesis involved the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .


Physical And Chemical Properties Analysis

The synthesized compounds were obtained with 55–92% yields in relatively short reaction times . One of the synthesized compounds had a melting point of 85–87°C .

Scientific Research Applications

Molecular Assembly and Hydrogen Bonding

Research highlights the structural determination of proton-transfer compounds involving isonipecotamide (piperidine-4-carboxamide), which shares structural features with the compound of interest. These studies demonstrate the compound's utility in forming hydrogen-bonded structures with potential implications for molecular assembly and the design of new materials. The intricate hydrogen bonding patterns observed in these complexes suggest a foundational role for similar compounds in supramolecular chemistry and the development of functional materials (Smith & Wermuth, 2010).

Receptor Interaction and Pharmaceutical Potential

Research on compounds structurally related to "N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide" reveals their interaction with biological receptors. One study focused on the molecular interaction of a cannabinoid receptor antagonist, highlighting the compound's affinity and potential as a lead for developing new therapeutic agents. This underscores the broader relevance of such compounds in medicinal chemistry, particularly in targeting receptor sites for therapeutic purposes (Shim et al., 2002).

Central Nervous System Agents

Compounds incorporating elements of the structure have been explored for their potential as central nervous system agents. For instance, derivatives of piperidine have been synthesized and evaluated for their antidepressant and antitetrabenazine activities, suggesting a possible avenue for the development of new treatments for CNS disorders (Martin et al., 1981).

Future Directions

The development of new antimicrobial drugs is a challenging problem for researchers worldwide . Therefore, the design and development of new drugs with potential antimicrobial activity are needed . Isoxazole derivatives, due to their wide range of biological activities, are valuable scaffolds in medicinal chemistry .

properties

IUPAC Name

N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3/c1-20(2)17(23)21-9-7-12(8-10-21)11-18-16(22)15-13-5-3-4-6-14(13)24-19-15/h12H,3-11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJPARWBWTVWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=NOC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

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